molecular formula C20H41NO2 B13407545 N-Methoxy-N-methylstearamide

N-Methoxy-N-methylstearamide

Cat. No.: B13407545
M. Wt: 327.5 g/mol
InChI Key: OZDAEBIGIATGPD-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylstearamide: is a chemical compound with the molecular formula C20H41NO2 and a molecular weight of 327.55 g/mol . It is an intermediate in the synthesis of various organic compounds and is known for its utility in organic synthesis. This compound is part of the broader class of Weinreb amides , which are widely used as synthetic intermediates in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methoxy-N-methylstearamide can be synthesized through the reaction of stearic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling reagent such as ethyl chloroformate . The reaction typically occurs in a solvent like chloroform at room temperature . The mixture is then cooled, and a base such as pyridine is added to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Methoxy-N-methylstearamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions to form different amides or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like or .

    Reduction: Reagents such as or .

    Substitution: Reagents like Grignard reagents or organolithium compounds .

Major Products:

    Oxidation: Stearic acid derivatives.

    Reduction: Primary amines.

    Substitution: Ketones or aldehydes.

Scientific Research Applications

N-Methoxy-N-methylstearamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications due to its ability to form stable intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methylstearamide involves its ability to form stable intermediates with various reagents. This stability is due to the formation of a five-membered cyclic tetrahedral intermediate during nucleophilic addition reactions . This intermediate prevents over-addition and allows for selective conversion to desired products .

Comparison with Similar Compounds

  • N-Methoxy-N-methylacetamide
  • N-Methoxy-N-methylbenzamide
  • N-Methoxy-N-methylhexanamide

Comparison: N-Methoxy-N-methylstearamide is unique due to its long aliphatic chain, which imparts different physical and chemical properties compared to shorter-chain analogs like N-Methoxy-N-methylacetamide . This difference in chain length affects its solubility, melting point, and reactivity .

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, scientific research, and industrial production. Its unique properties and reactivity make it a valuable intermediate in the synthesis of various complex molecules.

Properties

Molecular Formula

C20H41NO2

Molecular Weight

327.5 g/mol

IUPAC Name

N-methoxy-N-methyloctadecanamide

InChI

InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(2)23-3/h4-19H2,1-3H3

InChI Key

OZDAEBIGIATGPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(C)OC

Origin of Product

United States

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